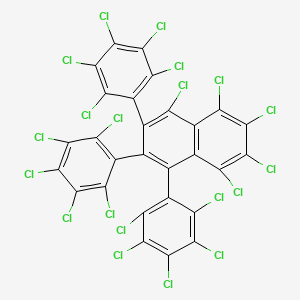
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene is a highly chlorinated aromatic compound It is characterized by its complex structure, which includes a naphthalene core substituted with multiple pentachlorophenyl groups
Preparation Methods
The synthesis of 1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene typically involves multiple steps, starting with the chlorination of naphthalene. The process includes:
Chlorination of Naphthalene: Naphthalene is subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Pentachlorophenyl Groups: Pentachlorophenol is synthesized by chlorinating phenol. This step involves the use of chlorine gas and a catalyst.
Coupling Reaction: The pentachlorophenyl groups are then coupled to the chlorinated naphthalene core through a series of substitution reactions, often facilitated by a base such as sodium hydroxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace chlorine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and the presence of catalysts or bases. Major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential as a bioactive compound, particularly in the study of enzyme inhibition and protein binding.
Medicine: Its derivatives are being investigated for their potential use in pharmaceuticals, including as antimicrobial and anticancer agents.
Industry: The compound is used in the development of advanced materials, such as high-performance polymers and coatings, due to its stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene exerts its effects is primarily through its interaction with molecular targets such as enzymes and proteins. The compound’s high degree of chlorination allows it to form strong interactions with these targets, potentially inhibiting their activity. Pathways involved may include disruption of cellular processes and interference with metabolic pathways.
Comparison with Similar Compounds
Similar compounds to 1,2,3,4,5-Pentachloro-6,7,8-tris(pentachlorophenyl)naphthalene include:
Pentachlorophenol: Known for its use as a pesticide and disinfectant, it shares the high degree of chlorination but differs in its simpler structure.
Pentachloropyridine: Used in organic synthesis, it is another highly chlorinated compound but with a pyridine core.
Pentachloronaphthalene: Similar in structure but lacks the additional pentachlorophenyl groups, making it less complex.
Properties
CAS No. |
66341-44-4 |
|---|---|
Molecular Formula |
C28Cl20 |
Molecular Weight |
1045.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6,7,8-tris(2,3,4,5,6-pentachlorophenyl)naphthalene |
InChI |
InChI=1S/C28Cl20/c29-9-3(8-16(36)24(44)28(48)25(45)17(8)37)1(5-11(31)20(40)26(46)21(41)12(5)32)2(4-7(9)15(35)19(39)18(38)10(4)30)6-13(33)22(42)27(47)23(43)14(6)34 |
InChI Key |
MZEWNFGNAKSARN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C2=C1C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)Cl)C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


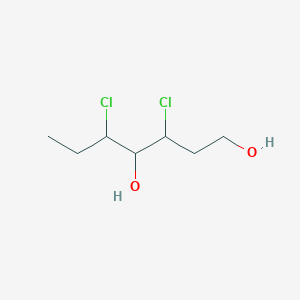
![1-{Diphenyl[2-(pyrrolidin-1-yl)ethyl]silyl}pyrrolidine](/img/structure/B14458940.png)
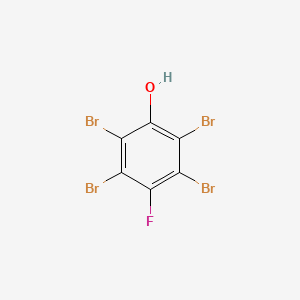

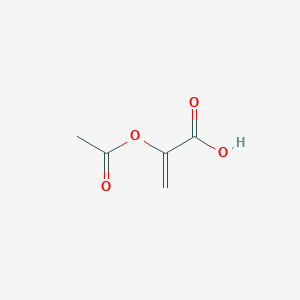
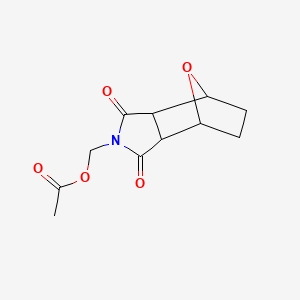
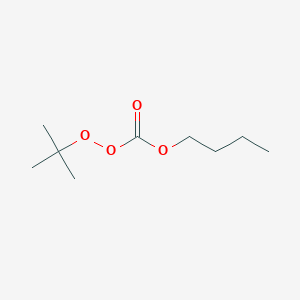
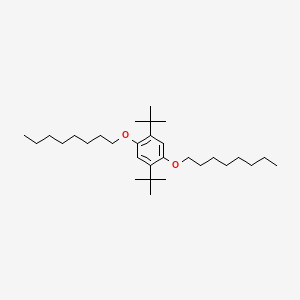
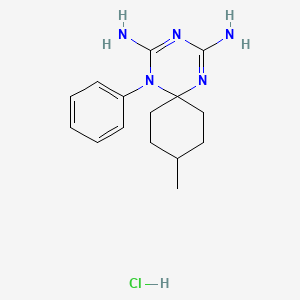
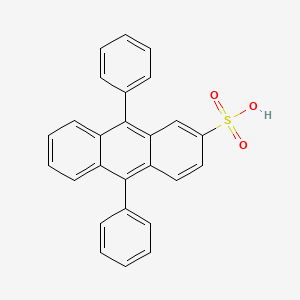
![7,8-Dimethyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione](/img/structure/B14459001.png)
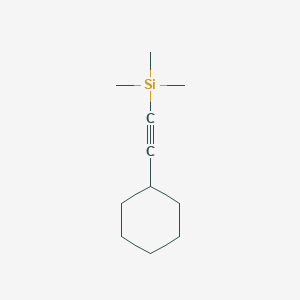
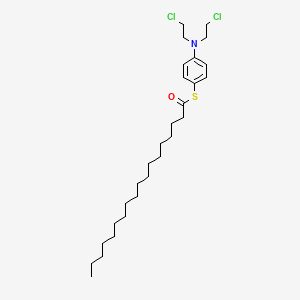
![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)
